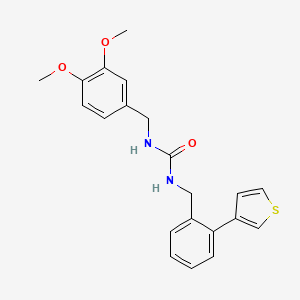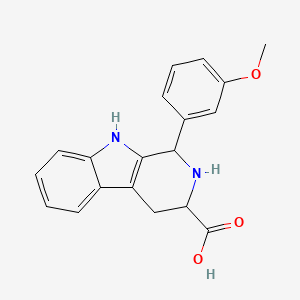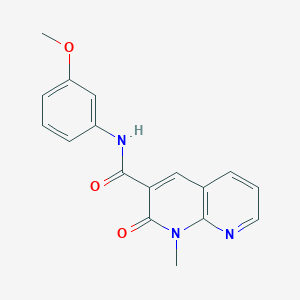
N-(4,4-Dimethyl-1-prop-2-enoylpyrrolidin-3-yl)-2-ethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,4-Dimethyl-1-prop-2-enoylpyrrolidin-3-yl)-2-ethylfuran-3-carboxamide, also known as DMHPF, is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
N-(4,4-Dimethyl-1-prop-2-enoylpyrrolidin-3-yl)-2-ethylfuran-3-carboxamide selectively inhibits the activity of the α7 nicotinic acetylcholine receptor by binding to a specific site on the receptor. This binding prevents the receptor from opening and allowing the influx of calcium ions, which are necessary for the receptor to function properly. The inhibition of this receptor has been shown to have a positive effect on cognitive function and has potential therapeutic applications for various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, particularly on cognitive function. In animal studies, this compound has been shown to improve memory and attention, and to enhance learning and cognitive flexibility. This compound has also been shown to have anxiolytic effects, reducing anxiety in animal models.
Advantages and Limitations for Lab Experiments
N-(4,4-Dimethyl-1-prop-2-enoylpyrrolidin-3-yl)-2-ethylfuran-3-carboxamide has several advantages for use in lab experiments. It is highly selective for the α7 nicotinic acetylcholine receptor, which allows for specific targeting of this receptor in experiments. This compound also has a long half-life, which allows for sustained inhibition of the receptor. However, this compound has limitations in terms of its solubility, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N-(4,4-Dimethyl-1-prop-2-enoylpyrrolidin-3-yl)-2-ethylfuran-3-carboxamide. One potential direction is to further investigate its therapeutic potential for various neurological disorders, particularly Alzheimer's disease and schizophrenia. Another potential direction is to investigate its potential as a cognitive enhancer in healthy individuals. Additionally, further research is needed to optimize the synthesis of this compound and to develop more efficient methods for its use in experiments.
Synthesis Methods
N-(4,4-Dimethyl-1-prop-2-enoylpyrrolidin-3-yl)-2-ethylfuran-3-carboxamide can be synthesized using a variety of methods, including the use of a palladium-catalyzed coupling reaction between a pyrrolidine derivative and an alkenyl halide. Other methods include the use of a Suzuki-Miyaura coupling reaction and a Stille coupling reaction. These methods have been optimized to produce high yields of this compound with minimal impurities.
Scientific Research Applications
N-(4,4-Dimethyl-1-prop-2-enoylpyrrolidin-3-yl)-2-ethylfuran-3-carboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to selectively inhibit the activity of the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes such as learning, memory, and attention. This inhibition has been shown to have potential therapeutic applications for various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
N-(4,4-dimethyl-1-prop-2-enoylpyrrolidin-3-yl)-2-ethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-5-12-11(7-8-21-12)15(20)17-13-9-18(14(19)6-2)10-16(13,3)4/h6-8,13H,2,5,9-10H2,1,3-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVALFWMTNKRNAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CO1)C(=O)NC2CN(CC2(C)C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclopropyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2830114.png)
![2-(4-chlorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2830115.png)
![(2Z)-N-acetyl-6-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2830117.png)
![N-(furan-2-ylmethyl)-2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2830118.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide](/img/structure/B2830120.png)



![5-(Difluoromethoxy)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2830126.png)
![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2830132.png)
![5-[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2830133.png)
![Ethyl 2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2830134.png)
